molecular formula C11H15FN2S B4956556 1-Butyl-3-(2-fluorophenyl)thiourea CAS No. 62644-11-5

1-Butyl-3-(2-fluorophenyl)thiourea

Cat. No.: B4956556
CAS No.: 62644-11-5
M. Wt: 226.32 g/mol
InChI Key: GAJODZYAUPKTND-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-3-(2-fluorophenyl)thiourea can be synthesized through the reaction of 2-fluoroaniline with butyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for thiourea derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-(2-fluorophenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Butyl-3-(2-fluorophenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-3-(2-fluorophenyl)thiourea involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiourea group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-(4-fluorophenyl)thiourea
  • 1-Butyl-3-(3-fluorophenyl)thiourea
  • 1-Butyl-3-(2-chlorophenyl)thiourea

Uniqueness

1-Butyl-3-(2-fluorophenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the ortho position enhances its reactivity and binding affinity compared to other isomers .

Properties

IUPAC Name

1-butyl-3-(2-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2S/c1-2-3-8-13-11(15)14-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJODZYAUPKTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367823
Record name 1-butyl-3-(2-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62644-11-5
Record name 1-butyl-3-(2-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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